4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde
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Overview
Description
4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde is a compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring made up of four carbon atoms and one sulfur atom. This particular compound is characterized by the presence of a bromine atom at the 4th position, a hydroxyphenyl group at the 5th position, and an aldehyde group at the 3rd position on the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 5-(4-hydroxyphenyl)thiophene-3-carbaldehyde using bromine or a brominating agent under controlled conditions . Another approach is the formylation of 4-bromo-5-(4-hydroxyphenyl)thiophene using a formylating agent such as dimethylformamide (DMF) in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and formylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carboxylic acid.
Reduction: 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: It may affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-thiophenecarbaldehyde
- 4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid
Uniqueness
4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7BrO2S |
---|---|
Molecular Weight |
283.14 g/mol |
IUPAC Name |
4-bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrO2S/c12-10-8(5-13)6-15-11(10)7-1-3-9(14)4-2-7/h1-6,14H |
InChI Key |
RCKRRVHMHSHQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CS2)C=O)Br)O |
Origin of Product |
United States |
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